molecular formula C15H14N2O2 B1279623 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile CAS No. 385785-02-4

2-Amino-4-(benzyloxy)-5-methoxybenzonitrile

Cat. No. B1279623
M. Wt: 254.28 g/mol
InChI Key: GAOSRWTZALOJOO-UHFFFAOYSA-N
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Patent
US07402585B2

Procedure details

A mixture of 4-benzyloxy-3-methoxy-6-nitrobenzonitrile (46 g, 162 mmol), sodium bicarbonate (95 g, 1.13 mol), water (750 ml), dichloromethane (550 ml) and tetrabutylammonium chloride (30 g, 108 mmol) was rapidly stirred at 20° C. and treated portionwise with sodium dithionite (66 g, 379 mmol) over 2 hours. The mixture was stirred for a further 1 hour then the phases separated. The aqueous phase was extracted with dichloromethane (2×200 ml) and the combined organic solution washed with water (300 ml) and dried over magnesium sulphate. The solution was concentrated to 250 ml and 4.0 N hydrochloric acid in 1,4-dioxane (150 ml, 0.6 mol) added. The reaction was then diluted with diethyl ether (1000 ml) and cooled on ice. The resulting solid was collected by suction filtration and washed with diethyl ether. The solid was stirred in methanol (1000 ml) and sodium bicarbonate solution (800 ml) added (pH 8) and the mixture stirred for 1 hour. The solid was collected by suction filtration, washed with water, methanol and dried in vacuo to yield 2-amino-4-(benzyloxy)-5-methoxybenzonitrile (34 g, 82% yield) as light brown solid:
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
catalyst
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:16]=[C:15]([N+:17]([O-])=O)[C:12]([C:13]#[N:14])=[CH:11][C:10]=1[O:20][CH3:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)(O)[O-].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+].Cl.O1CCOCC1>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.C(OCC)C.ClCCl.O>[NH2:17][C:15]1[CH:16]=[C:9]([O:8][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[C:10]([O:20][CH3:21])=[CH:11][C:12]=1[C:13]#[N:14] |f:1.2,3.4.5,8.9|

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C#N)C(=C1)[N+](=O)[O-])OC
Name
Quantity
95 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
30 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
550 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
750 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
66 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
reactant
Smiles
O1CCOCC1
Step Four
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
was rapidly stirred at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for a further 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the phases separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane (2×200 ml)
WASH
Type
WASH
Details
the combined organic solution washed with water (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
cooled on ice
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by suction filtration
WASH
Type
WASH
Details
washed with diethyl ether
STIRRING
Type
STIRRING
Details
The solid was stirred in methanol (1000 ml)
ADDITION
Type
ADDITION
Details
sodium bicarbonate solution (800 ml) added (pH 8)
STIRRING
Type
STIRRING
Details
the mixture stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by suction filtration
WASH
Type
WASH
Details
washed with water, methanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C=C(C(=C1)OCC1=CC=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.